5-甲基-N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

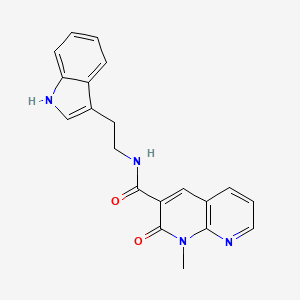

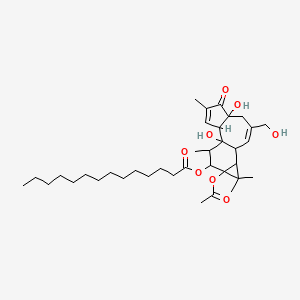

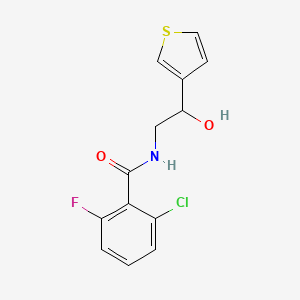

“5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗氧化活性

噻唑衍生物,包括我们关注的化合物,已被发现具有抗氧化活性 。抗氧化剂在中和体内有害自由基方面至关重要,因此在健康和疾病预防中起着至关重要的作用。

镇痛和抗炎活性

与噻唑环相关的化合物已被发现具有镇痛和抗炎作用 。这使得它们可能在治疗以疼痛和炎症为特征的疾病方面有用。

抗菌和抗真菌活性

噻唑衍生物已显示出抗菌和抗真菌活性 。这表明它们可能在开发新的抗菌和抗真菌剂方面有用。

抗病毒活性

噻唑化合物已显示出作为抗病毒剂的潜力 。这为它们在治疗各种病毒感染中的应用打开了可能性。

抗肿瘤或细胞毒活性

噻唑衍生物已被发现具有抗肿瘤或细胞毒活性 。这表明它们可能在癌症治疗中使用。 例如,某些基于噻唑的化合物已显示出有效的抗肿瘤、抗氧化剂和抗菌活性 .

神经保护活性

噻唑化合物已显示出神经保护作用 。这表明它们可能在治疗神经退行性疾病中使用。

利尿活性

噻唑衍生物已被发现具有利尿作用 。这使得它们可能在治疗需要增加尿液产量的疾病方面有用。

抗惊厥活性

与噻唑环相关的化合物已被发现具有抗惊厥作用 。这表明它们可能在治疗癫痫发作疾病方面有用。

未来方向

Thiazole derivatives have been observed over the years to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . Therefore, the future directions of this compound could be in the development of various drugs and biologically active agents .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds containing thiazole and isoxazole moieties have been found to exhibit a wide range of biological activities . They have been associated with various therapeutic applications, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial activities, and more .

Mode of Action

Compounds with thiazole and isoxazole moieties are known to interact with multiple receptors, leading to various biological responses . The thiazole ring, in particular, is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with its targets .

Biochemical Pathways

Thiazole-containing compounds have been found to activate or inhibit various biochemical pathways and enzymes . These compounds can stimulate or block receptors in biological systems, leading to a range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole-containing compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

属性

IUPAC Name |

5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-9-7-11(16-19-9)12(18)15-8-10-3-2-5-17(10)13-14-4-6-20-13/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COALVJDHCIRXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCCN2C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)

![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)

![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)